molecular formula C12H18ClN B2617929 N-propyl-2-indanamine hydrochloride CAS No. 74220-93-2

N-propyl-2-indanamine hydrochloride

Cat. No.: B2617929
CAS No.: 74220-93-2
M. Wt: 211.73
InChI Key: NLSYLGZOXAOCFC-UHFFFAOYSA-N
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Description

N-propyl-2-indanamine hydrochloride is a chemical compound that belongs to the class of aminoindanes It is a derivative of indanamine, characterized by the presence of a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-indanamine hydrochloride typically involves the reaction of 2-indanone with propylamine under specific conditions. The process begins with the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the imine intermediate using a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-indanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of indanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted indanamine derivatives.

Scientific Research Applications

N-propyl-2-indanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-propyl-2-indanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as a selective substrate for norepinephrine and dopamine transporters, influencing the levels of these neurotransmitters in the brain. This interaction can modulate various neurological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoindane: A closely related compound with similar structural features but lacking the propyl group.

    Rasagiline: A derivative of aminoindane used in the treatment of Parkinson’s disease.

    Selegiline: Another aminoindane derivative with applications in neurology.

Uniqueness

N-propyl-2-indanamine hydrochloride is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to its analogs.

Properties

IUPAC Name

N-propyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-7-13-12-8-10-5-3-4-6-11(10)9-12;/h3-6,12-13H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSYLGZOXAOCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC2=CC=CC=C2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74220-93-2
Record name N-propyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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